

# Application Notes and Protocols for Navtemadlin In Vitro Cell Viability Assays

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## Compound of Interest

Compound Name: (3S,5S,6R)-Navtemadlin

Cat. No.: B15585117

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### Introduction

Navtemadlin (also known as KRT-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.<sup>[1][2][3]</sup> In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the suppression of the p53 tumor suppressor protein. Navtemadlin works by binding to MDM2, which in turn liberates p53 from its negative regulation.<sup>[1][3]</sup> This restoration of p53 function leads to the transcriptional activation of target genes that control cell cycle arrest and apoptosis, ultimately inhibiting cancer cell growth.<sup>[1][4]</sup> The primary determinant of a tumor cell's sensitivity to Navtemadlin is its TP53 mutation status.<sup>[2]</sup> This document provides detailed protocols for assessing the in vitro efficacy of Navtemadlin on cancer cell viability using the MTT and MTS colorimetric assays.

### Mechanism of Action

Navtemadlin disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.<sup>[1][3]</sup> Activated p53 then transcriptionally upregulates target genes such as CDKN1A (p21) and BBC3 (PUMA).<sup>[1]</sup> p21 is a cyclin-dependent kinase inhibitor that induces cell cycle arrest, while PUMA is a pro-apoptotic protein that plays a crucial role in p53-mediated apoptosis.<sup>[1]</sup> This ultimately leads to the selective death of cancer cells with wild-type TP53.

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## References

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